2-chloropyrimidine-5-carbonyl Chloride

Catalog No.
S784417
CAS No.
110099-99-5
M.F
C5H2Cl2N2O
M. Wt
176.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloropyrimidine-5-carbonyl Chloride

CAS Number

110099-99-5

Product Name

2-chloropyrimidine-5-carbonyl Chloride

IUPAC Name

2-chloropyrimidine-5-carbonyl chloride

Molecular Formula

C5H2Cl2N2O

Molecular Weight

176.99 g/mol

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H

InChI Key

JUYQWJULYXCBAV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Cl)C(=O)Cl

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)Cl

The exact mass of the compound 2-chloropyrimidine-5-carbonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloropyrimidine-5-carbonyl chloride (CAS: 110099-99-5) is a highly reactive, bifunctional heterocyclic building block procured for the synthesis of complex pharmaceutical intermediates, including kinase and deubiquitinase inhibitors. Featuring an electrophilic C5-acid chloride and a C2-chlorine atom primed for nucleophilic aromatic substitution (SNAr), this compound allows for orthogonal, site-selective functionalization. In industrial chemistry workflows, it serves as an essential acylating agent compared to its free acid counterpart, enabling rapid amide bond formation under mild, low-temperature conditions that preserve the integrity of the pyrimidine core for subsequent cross-coupling or substitution reactions [1].

Attempting to substitute 2-chloropyrimidine-5-carbonyl chloride with its more stable free acid analog (2-chloropyrimidine-5-carboxylic acid) routinely leads to synthetic failures in standard workflows. The electron-deficient nature of the pyrimidine ring severely deactivates the carboxylic acid toward standard uronium-based coupling agents (e.g., HATU, HBTU, COMU), resulting in negligible amide formation. Furthermore, attempts to force the coupling of the free acid using elevated temperatures or protic solvents frequently trigger unintended nucleophilic aromatic substitution (SNAr) at the C2-chloro position. Consequently, procuring the pre-activated acid chloride is mandatory to achieve chemoselective amidation without compromising the C2-halogen handle [1].

Amide Coupling Efficacy: Acid Chloride vs. Free Acid with Uronium Reagents

A direct comparison in the synthesis of deubiquitinase inhibitors demonstrated that standard amide coupling of 2-chloropyrimidine-5-carboxylic acid using HBTU, HATU, or COMU was non-viable, yielding no desired product. In contrast, utilizing 2-chloropyrimidine-5-carbonyl chloride allowed for direct amidation with various amines, achieving isolated yields of 39–80% when conducted at 0 °C in dry dichloromethane [1].

Evidence DimensionAmide coupling success rate / Yield
Target Compound Data39–80% yield (using 2-chloropyrimidine-5-carbonyl chloride)
Comparator Or Baseline0% yield (using 2-chloropyrimidine-5-carboxylic acid + HATU/HBTU/COMU)
Quantified Difference39-80% absolute yield improvement vs. complete reaction failure
ConditionsDIPEA, dry DCM, 0 °C, 2 hours

Buyers must procure the acid chloride form to bypass the complete failure of standard peptide coupling reagents when working with this highly electron-deficient pyrimidine system.

Thermal Processability: Preserving the C2-Chloro Handle via Low-Temperature Amidation

The high reactivity of the C5-acid chloride allows amidation to proceed rapidly at 0 °C to -15 °C. This low-temperature kinetic window is critical for processability: conducting reactions with amines at temperatures above 10 °C results in competitive nucleophilic aromatic substitution (SNAr) at the C2-chloro position. By utilizing the highly reactive acid chloride, chemists can secure the C5-amide linkage at 0 °C, preserving the C2-chloride for downstream functionalization [1].

Evidence DimensionChemoselectivity (Amidation vs. SNAr)
Target Compound DataExclusive C5-amidation (at 0 °C)
Comparator Or BaselineCompetitive C2-amine substitution (at >10 °C)
Quantified DifferenceComplete preservation of C2-chloride at 0 °C vs. degradation at >10 °C
ConditionsAmine addition in DCM/DIPEA at 0 °C vs. >10 °C

The ability to acylate at sub-ambient temperatures ensures that the valuable C2-chloro handle is not prematurely consumed during early-stage library synthesis.

Handling and Precursor Stability: Avoidance of Protic Solvent Degradation

Attempts to manipulate the ester or free acid precursors of this scaffold in protic solvents reveal significant handling vulnerabilities. For instance, utilizing methanol as a solvent during the hydrolysis of methyl 2-chloropyrimidine-5-carboxylate results in direct nucleophilic substitution, yielding the unwanted 2-methoxy pyrimidine derivative instead of the target acid. Procuring the pre-formed 2-chloropyrimidine-5-carbonyl chloride allows chemists to operate strictly in aprotic solvents (like DCM or THF), bypassing the protic-solvent vulnerabilities of the upstream precursors [1].

Evidence DimensionStructural integrity in solvent
Target Compound DataStable and reactive in aprotic solvents (DCM/THF)
Comparator Or BaselineFree acid/ester precursors in MeOH undergo rapid C2-methoxylation
Quantified Difference100% avoidance of C2-methoxylation side reactions
ConditionsAmidation in dry DCM vs. Hydrolysis/manipulation in MeOH

Eliminating the need to generate the acid from its ester in-house prevents catastrophic yield losses driven by solvent-mediated SNAr side reactions.

Synthesis of Covalent Deubiquitinase and Acetyltransferase Inhibitors

Because standard coupling agents fail to activate the pyrimidine-5-carboxylic acid, 2-chloropyrimidine-5-carbonyl chloride is the mandatory starting material for linking the electron-deficient pyrimidine core to complex aliphatic or benzylic amines. This is critical in the development of covalent inhibitors targeting enzymes like ChlaDUB1, where the C2-chloro group is subsequently converted to a reactive cyano group [1].

Orthogonal Functionalization in Kinase Inhibitor Libraries

The compound is utilized for high-throughput library synthesis requiring orthogonal reactivity. The acid chloride can be reacted with a diverse library of amines at 0 °C to form amides without displacing the C2-chlorine. Subsequently, the C2-chlorine can be subjected to Suzuki-Miyaura cross-coupling or SNAr with anilines at elevated temperatures, a standard sequence in the discovery of novel kinase inhibitors [1].

Scale-Up Manufacturing of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

In process chemistry, minimizing the use of aggressive chlorinating agents (like oxalyl chloride) during late-stage synthesis is preferred. Procuring 2-chloropyrimidine-5-carbonyl chloride allows process chemists to perform direct, low-temperature (-15 °C) acylations of sensitive amines in continuous flow or batch reactors, streamlining the scalable synthesis of metabolic disease therapeutics [2].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloropyrimidine-5-carbonyl chloride

Dates

Last modified: 08-15-2023

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